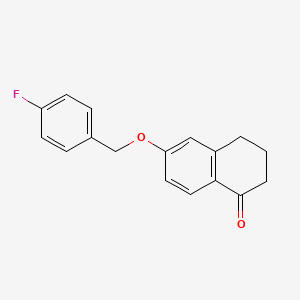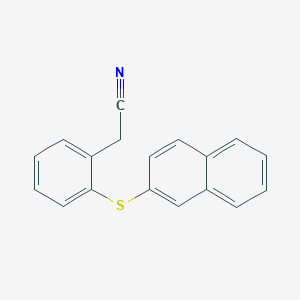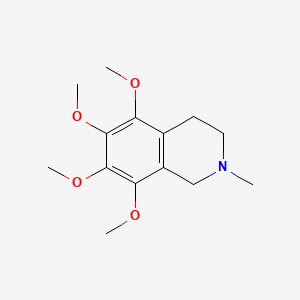
N-(Naphthalen-1-yl)pyridine-4-carboximidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-yl)isonicotinimidoyl chloride typically involves the reaction of naphthalene derivatives with isonicotinic acid chloride under specific conditions. One common method involves the use of a solvent such as dichloromethane, with the reaction being carried out at low temperatures to ensure the stability of the intermediate products. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(Naphthalen-1-yl)isonicotinimidoyl chloride may involve large-scale batch reactions. The process would typically include steps such as the purification of starting materials, controlled addition of reagents, and careful monitoring of reaction conditions to optimize yield and purity. Advanced techniques such as continuous flow reactors may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(Naphthalen-1-yl)isonicotinimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of naphthalene-based quinones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced naphthalene derivatives.
Substitution: This reaction involves the replacement of one functional group with another, commonly occurring in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are used under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include various naphthalene derivatives, such as naphthoquinones, reduced naphthalenes, and substituted naphthalenes, each with distinct chemical and physical properties.
科学的研究の応用
N-(Naphthalen-1-yl)isonicotinimidoyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and versatile structure.
作用機序
The mechanism of action of N-(Naphthalen-1-yl)isonicotinimidoyl chloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
N-(Naphthalen-1-yl)isonicotinimidoyl chloride can be compared with other similar compounds, such as:
N-(Naphthalen-1-yl)phenazine-1-carboxamide: Known for its fungicidal properties and used in agricultural applications.
Naphthalene-1-carboxamide: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of N-(Naphthalen-1-yl)isonicotinimidoyl chloride lies in its specific structural features and reactivity, which make it suitable for a diverse range of applications.
特性
CAS番号 |
652148-60-2 |
|---|---|
分子式 |
C16H11ClN2 |
分子量 |
266.72 g/mol |
IUPAC名 |
N-naphthalen-1-ylpyridine-4-carboximidoyl chloride |
InChI |
InChI=1S/C16H11ClN2/c17-16(13-8-10-18-11-9-13)19-15-7-3-5-12-4-1-2-6-14(12)15/h1-11H |
InChIキー |
AGCNEQHDKYLVGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C(C3=CC=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)


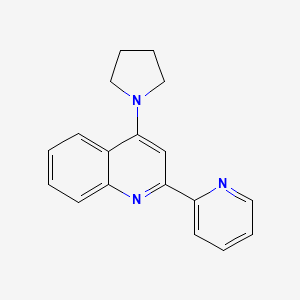
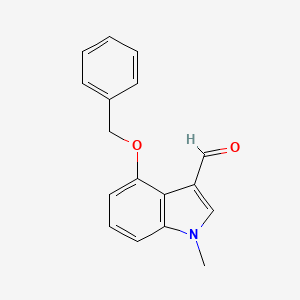
![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)

